Cas no 88271-29-8 (2-(D-Gluco-pentylhydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic Acid)

2-(D-Gluco-pentylhydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic Acid structure
88271-29-8 structure
Product Name:2-(D-Gluco-pentylhydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic Acid
CAS No:88271-29-8
MF:C9H17NO7S
MW:283.298782110214
CID:709331
Update Time:2025-07-10

2-(D-Gluco-pentylhydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • D-Arabinitol,1-C-(4-carboxy-2-thiazolidinyl)-, [2R-[2R*(R*),4R*]]- (9CI)
    • 2-(D-GLUCO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID
    • 2-(D-Gluco-pentylhydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic Acid
    • Inchi: 1S/C9H17NO7S/c11-1-4(12)5(13)6(14)7(15)8-10-3(2-18-8)9(16)17/h3-8,10-15H,1-2H2,(H,16,17)/t3-,4+,5+,6-,7+,8+/m0/s1
    • InChI Key: JEPVUMTVFPQKQE-JMHNFOGYSA-N
    • SMILES: [C@@H]([C@H]1SC[C@@H](C(=O)O)N1)(O)[C@@H](O)[C@H](O)[C@H](O)CO

Computed Properties

  • Exact Mass: 283.07300

Experimental Properties

  • PSA: 175.78000
  • LogP: -3.13320

2-(D-Gluco-pentylhydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic Acid Pricemore >>

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2-(D-Gluco-pentylhydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic Acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium acetate Solvents: Water
Reference
Thiazolidine-4(R)-carboxylic acids derived from sugars. Part I. C-2-Epimerization in aqueous solutions
Radomski, Jan; et al, Carbohydrate Research, 1989, 187(2), 223-37

Production Method 2

Reaction Conditions
Reference
Prodrugs of L-cysteine as protective agents against acetaminophen-induced hepatotoxicity. 2-(Polyhydroxyalkyl)- and 2-(polyacetoxyalkyl)thiazolidine-4(R)-carboxylic acids
Roberts, Jeanette C.; et al, Journal of Medicinal Chemistry, 1987, 30(10), 1891-6

2-(D-Gluco-pentylhydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic Acid Raw materials

2-(D-Gluco-pentylhydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic Acid Preparation Products

Additional information on 2-(D-Gluco-pentylhydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic Acid

Comprehensive Overview of 2-(D-Gluco-pentylhydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic Acid (CAS No. 88271-29-8)

2-(D-Gluco-pentylhydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic Acid (CAS No. 88271-29-8) is a structurally unique compound that has garnered significant attention in the fields of biochemistry and pharmaceutical research. This molecule combines a gluco-pentylhydroxypentyl moiety with a thiazolidine-4-carboxylic acid backbone, making it a subject of interest for its potential applications in metabolic regulation and glycobiology. Researchers are particularly intrigued by its role in modulating cellular processes, including glucose metabolism and oxidative stress response.

The compound's thiazolidine ring is a key structural feature, known for its bioactivity in various therapeutic contexts. Recent studies have explored its potential as a precursor for antioxidant agents and glycation inhibitors, aligning with current trends in anti-aging and metabolic health research. With the rise of personalized medicine and nutraceuticals, 88271-29-8 has been investigated for its compatibility with biocompatible delivery systems, such as liposomes and nanoparticles, to enhance bioavailability.

In the context of synthetic chemistry, the preparation of 2-(D-Gluco-pentylhydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic Acid involves multi-step reactions, often starting from D-glucose derivatives. The stereochemistry at the 4(R)-position is critical for its biological activity, emphasizing the importance of chiral synthesis techniques. Analytical methods like HPLC and NMR spectroscopy are routinely employed to verify its purity and structural integrity, ensuring compliance with pharmaceutical standards.

From an industrial perspective, this compound is valued for its potential in cosmeceutical formulations, where its skin-barrier-enhancing properties are being explored. Market trends indicate growing demand for sustainable bioactive ingredients, and 88271-29-8 fits well within this niche due to its natural derivative origin. Additionally, its role in advanced glycation end-product (AGE) inhibition has sparked interest in diabetes-related research, a hot topic in global health discussions.

Environmental and safety profiles of CAS No. 88271-29-8 are also under scrutiny, as regulatory bodies emphasize green chemistry principles. Recent publications highlight its biodegradability and low ecotoxicity, making it a candidate for eco-friendly industrial applications. As consumers increasingly prioritize clean-label products, this compound's natural derivation and minimal processing requirements align with market expectations.

Future research directions for 2-(D-Gluco-pentylhydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic Acid may focus on its synergistic effects with other bioactive molecules, such as polyphenols or peptides, to amplify therapeutic outcomes. The compound's versatility positions it as a promising candidate for multi-target drug development, addressing complex diseases like metabolic syndrome. With advancements in AI-driven drug discovery, computational modeling of its interactions could accelerate its translation into clinical applications.

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